2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine
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Overview
Description
2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine is a heterocyclic compound that features both imidazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylimidazole with thiadiazole derivatives in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine group, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents like bromoethane; reactions often require a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole-thiadiazole ketones, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved can vary depending on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
- 3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
- 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine
Uniqueness
2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position of the imidazole ring can affect its binding affinity and selectivity towards molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H12N4S |
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Molecular Weight |
196.28 g/mol |
IUPAC Name |
2-(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H12N4S/c1-2-7-11-12-6(3-4-9)5-10-8(12)13-7/h5H,2-4,9H2,1H3 |
InChI Key |
HRMGALVLGKQQEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CN=C2S1)CCN |
Origin of Product |
United States |
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